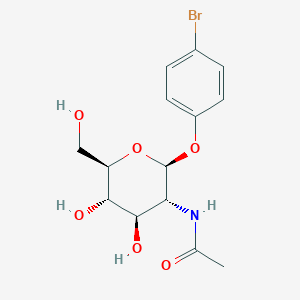

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-bromophenol with 2-acetamido-2-deoxy-D-glucose. The reaction is usually catalyzed by an acid or a base under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar glycosylation reactions on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies of glycosylation and carbohydrate-protein interactions.

Industry: It is used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but contains a nitro group instead of a bromine atom.

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Contains an amino group instead of a bromine atom.

Uniqueness

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it particularly useful in certain research and industrial applications .

Biologische Aktivität

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycosylated compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈BrNO₆

- Molecular Weight : 376.2 g/mol

- CAS Number : 38229-80-0

The compound features a bromophenyl group attached to a glucosamine derivative, enhancing its solubility and potential biological activity. The acetamido group further contributes to its reactivity and interaction with biological systems.

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside primarily interacts with glycosidase enzymes, acting as an inhibitor by binding to their active sites. This inhibition affects various biological pathways, particularly those involving glycosaminoglycan (GAG) synthesis. The compound's structure allows it to selectively target certain enzymes and receptors, making it valuable for studying cellular interactions and signaling pathways.

Inhibition of Glycosaminoglycan Synthesis

Research has demonstrated that this compound can significantly inhibit the incorporation of D-[3H]glucosamine into cellular glycoconjugates, impacting GAG synthesis. In studies using primary hepatocytes, it was found that 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside reduced D-[3H]glucosamine incorporation to approximately 7% of control levels at a concentration of 1.0 mM. This suggests a competitive mechanism where the compound interferes with normal metabolic pathways .

Interaction with Lectins

Preliminary studies indicate that 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside may bind to lectins and other carbohydrate-binding proteins. This interaction could influence the stability and activity of these proteins, which are crucial for cell adhesion and signaling processes .

Comparative Analysis with Similar Compounds

The following table compares 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Triacetylated glucosamine derivative | Enhanced lipophilicity due to additional acetyl groups |

| Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Lacks bromine substitution | Simpler structure with potential for different biological activity |

| 4-Chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Chlorine instead of bromine | May exhibit different reactivity and biological properties |

The unique halogen substitution pattern in 4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside significantly influences its interactions within biological systems compared to these similar compounds.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the effects of various analogs on GAG synthesis, finding that specific modifications in the glucosamine structure led to varying degrees of inhibition on glycosaminoglycan incorporation. The results indicated that the presence of the bromophenyl group enhances inhibitory potency compared to other derivatives .

- Protein Interaction Studies : Investigations into the binding affinity of this compound with lectins showed promising results, suggesting potential applications in drug development targeting carbohydrate-binding proteins .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARGJWDSNIGDI-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474527 | |

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38229-80-0 | |

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.